molecular formula C16H25NO5S B8522505 Nonyl [(benzenesulfonyl)oxy]carbamate CAS No. 64420-82-2

Nonyl [(benzenesulfonyl)oxy]carbamate

Cat. No.: B8522505
CAS No.: 64420-82-2
M. Wt: 343.4 g/mol
InChI Key: TYXPANHZAOEUAN-UHFFFAOYSA-N
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Description

Nonyl [(benzenesulfonyl)oxy]carbamate is a carbamate derivative characterized by a benzenesulfonyloxy group linked to a carbamate functional group, with a nonyl (C₉H₁₉) chain as the ester substituent. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~3.5–4.2), which enhances membrane permeability and bioavailability.

Properties

CAS No.

64420-82-2

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

(nonoxycarbonylamino) benzenesulfonate

InChI

InChI=1S/C16H25NO5S/c1-2-3-4-5-6-7-11-14-21-16(18)17-22-23(19,20)15-12-9-8-10-13-15/h8-10,12-13H,2-7,11,14H2,1H3,(H,17,18)

InChI Key

TYXPANHZAOEUAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)NOS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Variations

The biological activity and toxicity of carbamates are highly dependent on substituent groups. Key comparisons include:

Table 1: Structural and Activity Comparison of Selected Carbamates
Compound Name R Group Key Functional Groups Primary Activity Toxicity (LC₅₀)* Selectivity Index (SI)**
Nonyl [(benzenesulfonyl)oxy]carbamate Nonyl (C₉H₁₉) Benzenesulfonyloxy, carbamate Hypothesized: Pesticide Not reported Not reported
Methyl N-(benzenesulfonyl) carbamate Methyl (CH₃) Benzenesulfonyl, carbamate Herbicide/Plant growth reg. Higher (e.g., fish) Lower
Benzyl N-(benzenesulfonyl) carbamate Benzyl (C₆H₅) Benzenesulfonyl, carbamate Insecticide Moderate Moderate
S-Ethyl-N-[(methylcarbamoyl)oxy]thioacetimidate Ethyl (C₂H₅) Thioacetimidate, methylcarbamoyl Insecticide 12.5 mg/L (fish) Low
Ethyl N-[(4-nitrobenzenesulfonyl)oxy]carbamate Ethyl (C₂H₅) 4-Nitrobenzenesulfonyloxy Aziridination reagent Not reported High (synthetic utility)

LC₅₀ values from for fish; *SI = ratio of efficacy to toxicity.

Key Observations:

Shorter chains (methyl, ethyl) reduce persistence in the environment, aligning with trends in biodegradable carbamate pesticides .

Sulfonyl Substituents: The benzenesulfonyl group in this compound provides electron-withdrawing effects, stabilizing the carbamate bond against hydrolysis compared to aliphatic sulfonyl groups . Nitro-substituted analogs (e.g., 4-nitrobenzenesulfonyl) exhibit higher reactivity in synthetic applications, such as aziridination, due to enhanced electrophilicity .

Biological Activity and Toxicity: Thioacetimidate-containing carbamates (e.g., compound a in ) show potent insecticidal activity but higher toxicity (LC₅₀ = 12.5 mg/L for fish) compared to non-thio analogs . Benzyl-substituted carbamates demonstrate moderate mammalian toxicity, balancing efficacy and safety .

Enzymatic Inhibition Profiles

Silicon-based carbamate derivatives () highlight the importance of substituent effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

  • Compound 2 (tert-butyldimethylsilyl substituent) showed IC₅₀ = 0.8 µM for AChE, comparable to galanthamine (IC₅₀ = 0.6 µM) .
  • Compound 3 (3-hydroxyphenyl substituent) exhibited BChE selectivity (SI = 18.2), outperforming rivastigmine .

Environmental and Toxicological Considerations

  • Persistence: Nonyl’s long alkyl chain may increase environmental persistence compared to ethyl or methyl carbamates, necessitating formulation adjustments to meet regulatory standards .
  • Toxicity Trends: Thio-containing carbamates (e.g., compound a) are more toxic to non-target organisms (fish LC₅₀ = 12.5 mg/L) than non-thio analogs, suggesting that this compound’s toxicity profile would require empirical validation .

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